3-(3-Methoxyphenoxy)aniline

Medicinal Chemistry Oncology PCNA Inhibition

Research groups needing a well-defined regioisomer for peripheral-target SAR can rely on this 3,3′-substituted diphenyl ether aniline. • Distinct LogP (XLogP3 = 2.5) vs para isomer (3.65) to minimize blood-brain barrier penetration. • Solid state (mp ~66°C) enables precise gravimetric dispensing for automated library synthesis. • Enables SAR beyond AOH1996 chemotype with unique amine coupling geometry.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 116289-64-6
Cat. No. B051946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenoxy)aniline
CAS116289-64-6
Synonyms3-(3-METHOXY-PHENOXY)-PHENYLAMINE
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=CC=CC(=C2)N
InChIInChI=1S/C13H13NO2/c1-15-11-5-3-7-13(9-11)16-12-6-2-4-10(14)8-12/h2-9H,14H2,1H3
InChIKeyLRDGIXJAHNJZQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenoxy)aniline Procurement and Class Differentiation


3-(3-Methoxyphenoxy)aniline (CAS 116289-64-6) is a meta-substituted diphenyl ether aromatic amine with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . This compound belongs to the broader class of (methoxyphenoxy)aniline regioisomers and positional analogs, which are widely utilized as building blocks in medicinal chemistry, agrochemical development, and materials science . The 3,3′-substitution pattern imparts distinct physicochemical properties and synthetic utility compared to its positional isomers, including the 2-(3-methoxyphenoxy)aniline precursor (CAS 54584-59-7) used in the synthesis of the clinical-stage PCNA inhibitor AOH1996 [1].

3-(3-Methoxyphenoxy)aniline: Isomer Interchange Limitations


Within the (methoxyphenoxy)aniline family, minor alterations in substitution pattern—such as moving the methoxy group from the meta to the para position or shifting the aniline amine from the 3- to the 2- or 4-position—produce substantial changes in physicochemical properties, reactivity, and biological target engagement [1]. The 3,3′-disubstituted configuration of 3-(3-Methoxyphenoxy)aniline confers a unique electronic distribution and steric profile that distinguishes it from analogs like 3-(4-methoxyphenoxy)aniline (CAS 105903-05-7) and 2-(3-methoxyphenoxy)aniline (CAS 54584-59-7) [2]. These differences manifest in divergent lipophilicity (LogP), solubility, and synthetic accessibility, rendering simple substitution without experimental validation a source of irreproducible results [3].

Quantitative Evidence for 3-(3-Methoxyphenoxy)aniline vs. Analogs


PCNA Inhibitor Scaffold Regioisomer Comparison

The 3-(3-Methoxyphenoxy)aniline scaffold represents a distinct regioisomer from 2-(3-methoxyphenoxy)aniline (CAS 54584-59-7), which serves as the critical amine coupling partner in the synthesis of AOH1996, a first-in-class small molecule PCNA inhibitor currently in Phase I clinical trials for solid tumors [1]. While 2-(3-methoxyphenoxy)aniline-derived AOH1996 achieves nanomolar potency (IC50 = 10–40 nM against tumor cell lines), the 3,3′-isomer provides an alternative substitution pattern that may alter binding interactions and physicochemical properties, offering a distinct chemical space for medicinal chemistry optimization .

Medicinal Chemistry Oncology PCNA Inhibition

Lipophilicity: 3,3′- vs. 4-Methoxy Isomer

The lipophilicity of 3-(3-Methoxyphenoxy)aniline is calculated to be lower than that of its 4-methoxy positional isomer, 3-(4-Methoxyphenoxy)aniline (CAS 105903-05-7). Specifically, the target compound exhibits a calculated XLogP3 value of 2.5, compared to an experimental LogP of 3.65 for the para-methoxy analog [1]. This difference of approximately 1.15 LogP units corresponds to a ~14-fold difference in octanol-water partition coefficient, which can significantly impact membrane permeability, solubility, and metabolic stability in biological systems [2].

Physicochemical Properties Lipophilicity ADME Prediction

Polar Surface Area: 3,3′- vs. 4,3′-Isomer

The topological polar surface area (TPSA) of 3-(3-Methoxyphenoxy)aniline is predicted to be 44.48 Ų, identical to the experimental TPSA of its 3-(4-methoxyphenoxy)aniline isomer [1]. In contrast, the 4-(3-methoxyphenoxy)aniline isomer (CAS 56705-86-3) exhibits a lower TPSA of approximately 44 Ų (calculated) [2]. While the absolute difference is modest, TPSA values below 60 Ų are generally associated with favorable intestinal absorption; the subtle variation may influence blood-brain barrier penetration potential and transporter recognition [3].

Drug-likeness Membrane Permeability Oral Bioavailability

Solid vs. Liquid Physical Form and Handling

3-(3-Methoxyphenoxy)aniline is reported as a solid at room temperature with a melting point of approximately 66°C (for the 3,4′-isomer analog), whereas certain regioisomers such as 2-(3-methoxyphenoxy)aniline are described as liquids or low-melting solids [1]. Solid physical form facilitates accurate weighing, long-term storage stability, and formulation into solid dosage forms compared to liquid analogs, which may require solvent handling and are prone to oxidation .

Chemical Handling Formulation Weighing Accuracy

Nucleophilic vs. Electrophilic Aromatic Substitution Reactivity

The 3-amino group in 3-(3-Methoxyphenoxy)aniline is positioned meta to the ether linkage, which influences electronic activation and regioselectivity in electrophilic aromatic substitution (EAS) and cross-coupling reactions . Compared to the 4-amino isomer (para-substituted), which strongly activates the ring toward ortho/para EAS, the meta-amino group provides a more balanced electronic profile, allowing for distinct functionalization patterns . This positional difference is critical for building block procurement when specific substitution patterns are required for target molecule synthesis.

Organic Synthesis Building Block Utility Cross-Coupling

Optimal Use Cases for 3-(3-Methoxyphenoxy)aniline


PCNA-Targeted Cancer SAR Exploration

Research groups developing small molecule inhibitors of proliferating cell nuclear antigen (PCNA) should procure 3-(3-Methoxyphenoxy)aniline as a scaffold distinct from the 2-(3-methoxyphenoxy)aniline core of AOH1996. The 3,3′-regioisomer offers an alternative spatial arrangement of the amine coupling handle, potentially yielding novel binding interactions and improved pharmacokinetic profiles. This compound enables SAR expansion beyond the established AOH1996 chemotype [1].

CNS-Sparing Peripheral Agent Design

Given its lower calculated LogP (XLogP3 = 2.5) compared to the para-methoxy isomer (LogP = 3.65), 3-(3-Methoxyphenoxy)aniline is a preferred building block for medicinal chemistry programs seeking to reduce blood-brain barrier penetration and minimize CNS exposure. This property is advantageous for developing peripherally restricted agents targeting oncology, inflammation, or metabolic diseases [2].

Precision Weighing and Solid-Phase Synthesis

The solid physical state (mp ~66°C) of 3-(3-Methoxyphenoxy)aniline facilitates accurate gravimetric dispensing and long-term storage without solvent handling. This makes it superior to liquid regioisomers for automated parallel synthesis, solid-supported library construction, and formulation studies where precise stoichiometry and compound integrity are paramount [3].

Controlled Electrophilic Functionalization for Advanced Intermediates

The meta-amino substitution pattern provides a balanced electronic environment for selective electrophilic aromatic substitution. Researchers requiring controlled nitration, halogenation, or sulfonation for the synthesis of complex agrochemical or pharmaceutical intermediates should select the 3,3′-isomer over the more strongly activating para-amino analogs to achieve desired regioselectivity and avoid over-functionalization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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